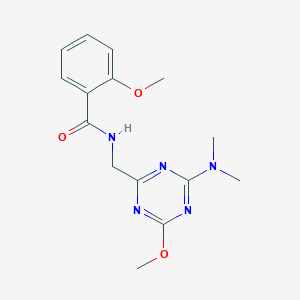

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide

描述

属性

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-20(2)14-17-12(18-15(19-14)23-4)9-16-13(21)10-7-5-6-8-11(10)22-3/h5-8H,9H2,1-4H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNAHNCYMFOAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable triazine derivative is reacted with a dimethylamino group under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the substitution process. The final step involves the coupling of the triazine intermediate with 2-methoxybenzamide, usually in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling are integral parts of the industrial process to minimize waste and reduce production costs.

化学反应分析

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学研究应用

Anticancer Activity

Recent studies indicate that compounds with similar structural features to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide exhibit significant anticancer properties. For instance:

- Study Findings : A series of triazine derivatives were tested against various cancer cell lines (HCT-116, MCF-7, HeLa). The results showed that these compounds could induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Triazine Derivative A | HCT-116 | <100 | Apoptosis induction |

| Triazine Derivative B | MCF-7 | <100 | Cell cycle arrest |

Antimicrobial Activity

Compounds structurally related to this compound have also shown promising antimicrobial activities. The presence of the triazine ring is believed to enhance the compound's ability to interact with microbial targets.

Molecular Docking Studies

Molecular docking studies suggest that this compound can effectively bind to various biological targets such as G-protein coupled receptors and enzymes involved in metabolic pathways. This binding affinity indicates its potential as a lead compound for drug development.

Case Study 1: Anticancer Evaluation

In a study focusing on triazine derivatives, several compounds were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. The most active compounds were found to significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Case Study 2: Structure–Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis was conducted on a series of triazine-based compounds. The study revealed that specific substituents on the triazine ring could enhance anticancer activity by improving binding affinity to target proteins .

作用机制

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and methoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound may also participate in electron transfer processes, influencing cellular pathways and biochemical reactions.

相似化合物的比较

Similar Compounds

4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.

N,N-Dimethylaniline: An aromatic amine with comparable dimethylamino functionality.

Methylaminoquinolines: Compounds with similar structural features and reactivity.

Uniqueness

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide stands out due to the presence of both a triazine ring and a methoxybenzamide moiety, which confer unique chemical and biological properties

生物活性

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHNO

- Molecular Weight : 272.29 g/mol

- CAS Number : Not directly available; related compounds include 4-(dimethylamino)-6-methoxy-1,3,5-triazine (CAS 5248-39-5) .

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against Hepatitis B virus (HBV), HIV-1, and other viruses by increasing intracellular levels of APOBEC3G (A3G), a protein known for its antiviral properties . The mechanism involves enhancing the stability and activity of A3G, which inhibits viral replication.

| Compound Name | Virus Targeted | Mechanism of Action | Reference |

|---|---|---|---|

| IMB-0523 | HBV | Increases A3G levels | |

| Other Benzamides | HIV-1, HCV | Broad-spectrum antiviral |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research surrounding related benzamide compounds has highlighted their ability to inhibit specific kinases involved in cancer proliferation. For example, some benzamide derivatives have been synthesized to target RET kinase, showing moderate to high potency in inhibiting cell proliferation in cancer models .

Case Studies

-

Study on Anti-HBV Efficacy :

- Objective : To evaluate the antiviral activity of N-phenylbenzamide derivatives against HBV.

- Methodology : In vitro and in vivo studies using HepG2.2.15 cells and duck HBV models.

- Findings : The study identified significant inhibition of HBV replication linked to increased A3G levels, suggesting that similar triazine-benzamide structures may exhibit comparable activities .

- RET Kinase Inhibition :

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies on related compounds have shown favorable absorption and distribution characteristics with low toxicity profiles in animal models . However, further detailed studies are necessary to establish the safety and efficacy parameters for this specific compound.

常见问题

Q. What synthetic methodologies are recommended for preparing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the triazine core. Key steps include:

- Amination : Reacting 4-chloro-6-methoxy-1,3,5-triazine with dimethylamine under reflux in anhydrous conditions to introduce the dimethylamino group .

- Methylation : Coupling the triazine intermediate with 2-methoxybenzamide via nucleophilic substitution. Use catalysts like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) at 45–60°C for 1–3 hours .

- Purification : Column chromatography (hexane/EtOH gradients) or recrystallization from ethanol yields the pure product.

Q. Optimization Strategies :

- Monitor reaction progress via TLC (Rf ~0.62 in hexane/EtOH) .

- Increase yields (quantitative in some cases) by controlling stoichiometry (1:1 molar ratio) and using excess coupling agents .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Triazine amination | Dimethylamine, K₂CO₃, DMF, 60°C | 85% | |

| Benzamide coupling | 2-methoxybenzamide, K₂CO₃, DMF, 45°C | 92% |

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d₆) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 376.2).

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects, impurities, or crystallinity. Strategies include:

- Replicate Conditions : Use identical solvents (e.g., DMSO-d₆ for NMR) and temperature controls .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition for lattice energy calculations) .

- Cross-Validation : Compare with analogs like N-(4-hydroxyphenyl)-2-methoxybenzamide (PubChem DTXSID40361081) to identify consistent functional group signals .

Q. What computational approaches are suitable for predicting the electronic properties of this triazine-based compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and charge distribution .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to assess stability .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the triazine core?

Methodological Answer:

- Variation of Substituents : Replace dimethylamino with ethylamino or methoxy groups to assess impact on bioactivity .

- Biological Assays : Test derivatives for antimicrobial activity using MIC assays (e.g., E. coli ATCC 25922) .

- Data Correlation : Use QSAR models to link electronic parameters (e.g., logP, polar surface area) with activity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors improve reproducibility and reduce reaction times .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation .

Q. Table 2: Key Challenges and Solutions in Scaling Synthesis

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in coupling step | Optimize stoichiometry and catalyst loading | |

| Purification complexity | Use preparative HPLC with gradient elution |

Q. Data Interpretation and Reproducibility

Q. How should researchers address variability in biological activity data across studies?

Methodological Answer:

- Standardize Assays : Follow CLSI guidelines for antimicrobial testing .

- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to normalize results .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。